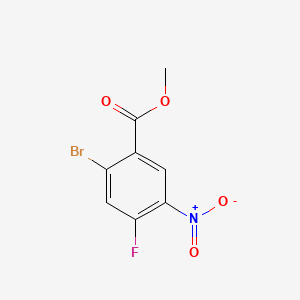

![molecular formula C11H10N4 B569154 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C CAS No. 210049-11-9](/img/structure/B569154.png)

2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C

Overview

Description

“2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C”, also known as IQ, is a food-derived carcinogen found in high-temperature cooked meats and tobacco smoke . It has a molecular formula of C11H10N4 .

Synthesis Analysis

IQ was originally isolated from broiled, sun-dried sardines, extracted with methanol, and purified by various chromatography methods . It has also been isolated from beef extract by dichloromethane extraction, column chromatography, and high-performance liquid chromatography (HPLC) .Molecular Structure Analysis

The molecular structure of IQ is complex, with a molecular mass of 198.224 Da and a mono-isotopic mass of 198.090546 Da . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and no freely rotating bonds .Chemical Reactions Analysis

In humans, IQ is metabolized by the cytochrome P450 isoform CYP1A2 and conjugated by N-acetyltransferase or sulfotransferase to a metabolite that reacts with DNA to form adducts .Physical And Chemical Properties Analysis

IQ is a crystalline solid with a melting point of over 300°C . It is soluble in methanol, ethanol, and dimethyl sulfoxide . It is stable under moderately acidic and alkaline conditions and in cold dilute aqueous solutions protected from light .Scientific Research Applications

Genetic Research

The compound 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C has been identified as highly mutagenic in the Ames test, which is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organisms . It has induced chromosomal anomalies, gene mutation, and DNA damage in both human and animal cells in vitro .

Food Chemistry

Investigations have shown that this compound may be present in broiled fish, fried beef, commercial beef extracts, and protein pyrolysates . Understanding its formation and presence in food items is crucial for assessing potential health risks.

Enzyme-linked Immunosorbent Assays (ELISAs)

3-methyl(213C)imidazolo[4,5-f]quinolin-2-amine: has been used as a substrate in ELISAs to detect specific proteins in biological samples . This application is significant in various fields of biological research, including immunology and biochemistry.

Chemoprevention Studies

There is research indicating that certain plants and their constituents can reduce the induction of DNA damage and aberrant crypt foci formation by this compound . This is particularly relevant for studies focused on colon and liver tumors.

Analytical Chemistry

The compound has been used in isotope dilution analysis with other related compounds to quantify heterocyclic aromatic amines by high-resolution gas chromatography . This application is important for accurate measurement and analysis of these compounds in various samples.

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-methyl(213C)imidazolo[4,5-f]quinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-15-9-5-4-8-7(3-2-6-13-8)10(9)14-11(15)12/h2-6H,1H3,(H2,12,14)/i11+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZWATDYIYAUTA-KHWBWMQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C3=C(C=C2)N=CC=C3)N=[13C]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661779 | |

| Record name | 3-Methyl(2-~13~C)-3H-imidazo[4,5-f]quinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C | |

CAS RN |

210049-11-9 | |

| Record name | 3H-Imidazo[4,5-f]quinolin-2-amine-2-13C, 3-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210049-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl(2-~13~C)-3H-imidazo[4,5-f]quinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,5S)-5-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid](/img/structure/B569080.png)

![tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B569084.png)

![tert-butyl 7'-amino-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'(3'H)-carboxylate](/img/structure/B569094.png)